2,3-Diamino-7-chlorophenazine
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Overview
Description
2,3-Diamino-7-chlorophenazine is a phenazine derivative with the molecular formula C12H9ClN4. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry . The presence of amino and chloro substituents on the phenazine core imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 2,3-Diamino-7-chlorophenazine can be achieved through several routes. One common method involves the oxidative cyclization of 1,2-diaminobenzene derivatives. For instance, the reaction of 2,3-diaminophenazine with chlorinating agents can yield this compound . Another approach involves the condensation of 1,2-diaminobenzenes with appropriate chlorinated precursors under specific conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2,3-Diamino-7-chlorophenazine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Diamino-7-chlorophenazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Diamino-7-chlorophenazine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its antimicrobial and antitumor activities . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death in target organisms .
Comparison with Similar Compounds
2,3-Diamino-7-chlorophenazine can be compared with other phenazine derivatives, such as:
2,3-Diaminophenazine: Lacks the chloro substituent, which may result in different biological activities and chemical reactivity.
7-Chlorophenazine: Lacks the amino groups, which affects its ability to participate in certain chemical reactions and its biological properties.
The presence of both amino and chloro groups in this compound makes it unique, as it combines the properties of both substituents, leading to distinct chemical and biological behaviors .
Properties
CAS No. |
4559-64-2 |
---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
7-chlorophenazine-2,3-diamine |
InChI |
InChI=1S/C12H9ClN4/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H,14-15H2 |
InChI Key |
SAKWMMOWGNCYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=C(C(=CC3=N2)N)N |
Origin of Product |
United States |
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